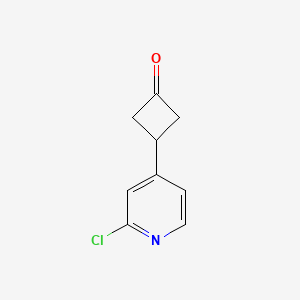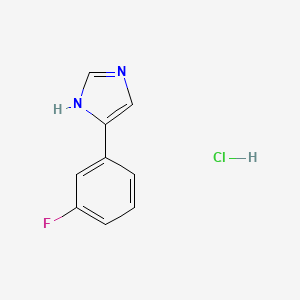
4-(2-Aminoacetyl)phenylnaphthalene-1-carboxylatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride is a synthetic organic compound that features a naphthalene ring fused with a phenyl group and an aminoacetyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenyl naphthalene-1-carboxylate with an appropriate acylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving recrystallization and purification steps to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoacetyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines or alcohols.
科学研究应用
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism by which 4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The aminoacetyl group can form hydrogen bonds with biological macromolecules, influencing their function. The naphthalene ring system may also interact with hydrophobic pockets in proteins, affecting their activity.
相似化合物的比较
Similar Compounds
Naphthalene derivatives: Such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid.
Phenyl derivatives: Including 4-aminophenyl naphthalene-1-carboxylate and 4-hydroxyphenyl naphthalene-1-carboxylate.
Uniqueness
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoacetyl group with a naphthalene-phenyl system makes it a versatile compound for various applications.
属性
分子式 |
C19H16ClNO3 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC 名称 |
[4-(2-aminoacetyl)phenyl] naphthalene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H15NO3.ClH/c20-12-18(21)14-8-10-15(11-9-14)23-19(22)17-7-3-5-13-4-1-2-6-16(13)17;/h1-11H,12,20H2;1H |
InChI 键 |
ZBGZGKNVDDJGBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


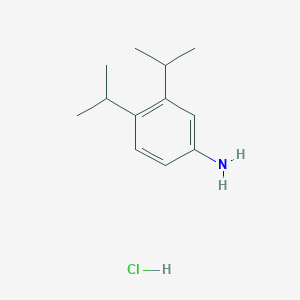
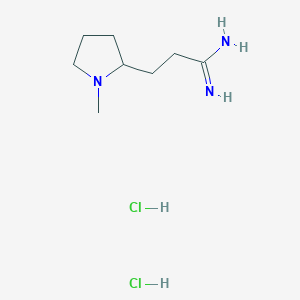
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
![methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
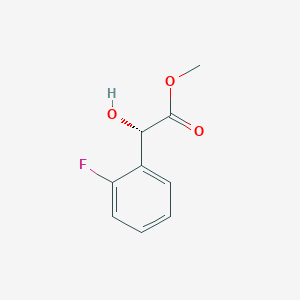
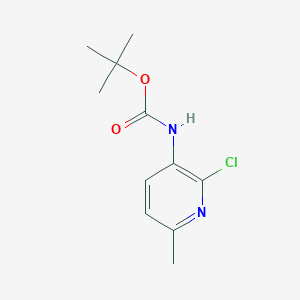
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13499527.png)
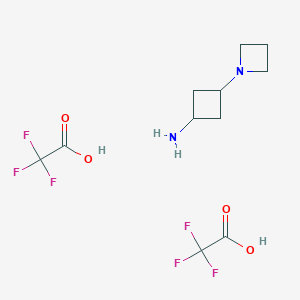
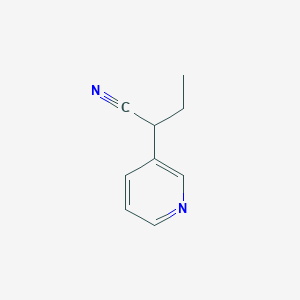
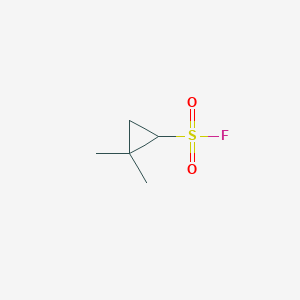
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13499582.png)
